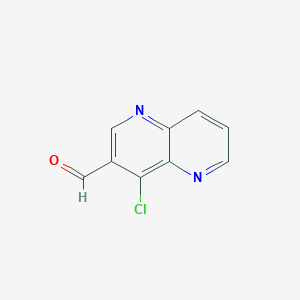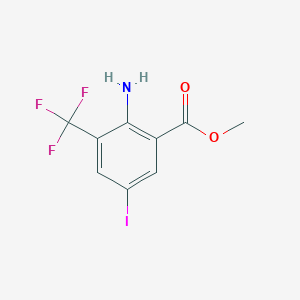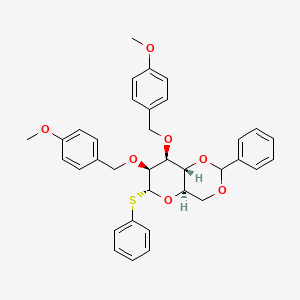
Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-a-D-thiomannopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside is a complex carbohydrate derivative known for its significant applications in the biomedical field. This compound is characterized by its unique structural features, including the presence of benzylidene and methoxybenzyl groups, which contribute to its diverse chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside typically involves multiple steps, starting from the appropriate monosaccharide precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide are protected using benzylidene and methoxybenzyl groups to prevent unwanted reactions.
Thioether Formation: The thiomannopyranoside is formed by introducing a sulfur atom into the sugar ring, typically using thioglycosylation reactions.
Deprotection: The protective groups are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
化学反应分析
Types of Reactions
Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The methoxybenzyl and benzylidene groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is employed in studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: It has potential therapeutic applications due to its antiviral and antimicrobial properties, particularly against drug-resistant strains of viruses and bacteria.
Industry: The compound is used in the development of novel pharmaceuticals and as a precursor for various chemical syntheses.
作用机制
The mechanism of action of Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The compound’s unique structure allows it to inhibit or modulate the activity of these targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Phenyl 2,3-bis-O-(4-methoxyphenyl)methyl-4,6-O-®-phenylmethylene-1-thio-α-D-mannopyranoside: This compound shares similar structural features but differs in the specific protective groups used.
4-Methylphenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside: Another closely related compound with a different sugar moiety.
Uniqueness
Phenyl 4,6-O-benzylidene-2,3-di-O-(4-methoxybenzyl)-α-D-thiomannopyranoside is unique due to its specific combination of protective groups and the presence of a sulfur atom in the sugar ring. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C35H36O7S |
|---|---|
分子量 |
600.7 g/mol |
IUPAC 名称 |
(4aR,6R,7S,8S,8aR)-7,8-bis[(4-methoxyphenyl)methoxy]-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C35H36O7S/c1-36-27-17-13-24(14-18-27)21-38-32-31-30(23-40-34(42-31)26-9-5-3-6-10-26)41-35(43-29-11-7-4-8-12-29)33(32)39-22-25-15-19-28(37-2)20-16-25/h3-20,30-35H,21-23H2,1-2H3/t30-,31-,32+,33+,34?,35-/m1/s1 |
InChI 键 |
SQNSRVBYMCPUAM-HIICDHHTSA-N |
手性 SMILES |
COC1=CC=C(C=C1)CO[C@H]2[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@H]2OCC5=CC=C(C=C5)OC)SC6=CC=CC=C6 |
规范 SMILES |
COC1=CC=C(C=C1)COC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC5=CC=C(C=C5)OC)SC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)

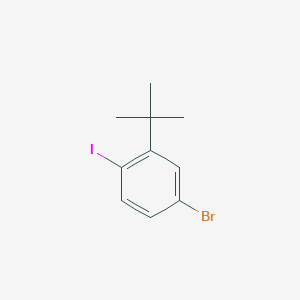
![2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15204835.png)


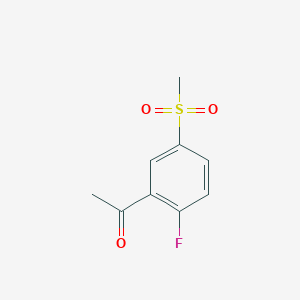
![[[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15204861.png)
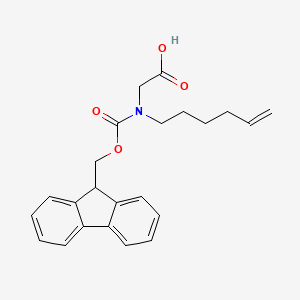

![5-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15204866.png)

